DOTA-biotin

Description

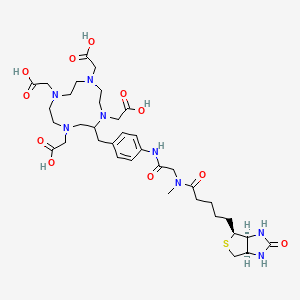

Structure

2D Structure

Properties

Molecular Formula |

C36H54N8O11S |

|---|---|

Molecular Weight |

806.9 g/mol |

IUPAC Name |

2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1 |

InChI Key |

XNDGMGWABJHCRC-DZBXECLCSA-N |

Isomeric SMILES |

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Significance of Dota Biotin in Radionuclide Delivery Systems

The importance of DOTA-biotin in radionuclide delivery stems from its dual-component structure, which addresses two fundamental challenges in nuclear medicine: the stable incorporation of a radioisotope and its precise delivery to a target site.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, including many medically relevant radionuclides. nih.govresearchgate.net This exceptional stability is crucial to prevent the premature release of the radioactive metal in vivo, which could lead to off-target toxicity. aacrjournals.orgsnmmi.org DOTA's cage-like structure effectively encapsulates the radiometal, making it a preferred chelator for both therapeutic and diagnostic applications. wikipedia.orgnih.gov

The biotin (B1667282) component, a B-vitamin, exploits the powerful and highly specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin, which has an extraordinarily high affinity constant (Kd = 10⁻¹⁵ M). nih.govnih.govencyclopedia.pub This interaction is one of the strongest known in nature and forms the basis of pretargeting strategies. nih.gov In these systems, a targeting molecule (like a monoclonal antibody) conjugated to avidin or streptavidin is first administered to accumulate at the desired site, such as a tumor. Subsequently, this compound, carrying a radioactive payload, is introduced. It rapidly binds to the pre-localized avidin or streptavidin, concentrating the radioactivity at the target while minimizing exposure to healthy tissues. nih.govwikipedia.org This approach significantly improves the tumor-to-nontumor radioactivity ratios compared to conventional methods. nih.govnih.gov

| Radionuclide | Primary Emission | Primary Application in Research | Reference |

|---|---|---|---|

| Yttrium-90 (⁹⁰Y) | Beta (β⁻) | Therapy | aacrjournals.orgwikipedia.org |

| Lutetium-177 (¹⁷⁷Lu) | Beta (β⁻) / Gamma (γ) | Therapy / Imaging (SPECT) | nih.gov |

| Gallium-68 (⁶⁸Ga) | Positron (β⁺) | Imaging (PET) | nih.gov |

| Indium-111 (¹¹¹In) | Gamma (γ) | Imaging (SPECT) | encyclopedia.pub |

| Bismuth-213 (²¹³Bi) | Alpha (α) | Therapy | nih.gov |

| Actinium-225 (²²⁵Ac) | Alpha (α) | Therapy | rsc.org |

Historical Context of Dota Biotin Research Evolution

The development of DOTA-biotin is not the result of a single breakthrough but rather the convergence of several independent lines of research. The journey began with the foundational discoveries of its constituent parts.

The DOTA macrocycle was first reported in 1976, where its exceptional ability to form stable complexes with metal ions like Ca²⁺ and Gd³⁺ was noted. wikipedia.org Its potential for medical applications, particularly as a stable scaffold for radionuclides, was soon recognized, leading to extensive research into its chelating properties. science.gov

Separately, the avidin-biotin system was being explored as a powerful tool in various biological assays due to its high-affinity interaction. snmjournals.org By the late 1990s, researchers in nuclear medicine proposed using this system in "pretargeting" strategies to overcome a major limitation of radioimmunotherapy: the slow clearance of radiolabeled antibodies from the bloodstream, which led to high background radiation and toxicity to healthy tissues. nih.govnih.gov

The logical next step was to combine the stable chelation of DOTA with the high-affinity targeting of the biotin-avidin system. Early 2000s research describes the synthesis and evaluation of this compound conjugates for pretargeted radioimmunotherapy. wikipedia.orgacs.org A pivotal study published in 2000 detailed the use of ⁹⁰Y-DOTA-biotin with a streptavidin-antibody conjugate in colon cancer xenografts, demonstrating the feasibility and efficacy of this combined approach. wikipedia.org Subsequent research focused on optimizing the system by modifying the linker between DOTA and biotin (B1667282) to improve stability and biodistribution, leading to the development of new derivatives with enhanced properties for pretargeted diagnosis and therapy. nih.govacs.orggoogle.com

Overview of Research Paradigms Utilizing Dota Biotin

Established Synthetic Routes for this compound

The synthesis of this compound conjugates has evolved to include several reliable methodologies, each with distinct advantages. The primary approaches involve forming a stable linkage between the DOTA macrocycle and the biotin molecule, often through a spacer to maintain the biological activity of biotin.

Amide Bond Formation Methodologies

For instance, a common approach involves the synthesis of an N-aminohexyl biotinamido derivative, which is then conjugated to DOTA. nih.gov This method creates a stable amide linkage and has been shown to produce conjugates suitable for radiolabeling and subsequent binding to avidin (B1170675). nih.gov

| Reagents/Methods | Description | Key Feature |

| DOTA-NHS ester | N-hydroxysuccinimide ester of DOTA | Activated form of DOTA for reaction with amines. |

| Amine-functionalized biotin | Biotin with a primary or secondary amine | Provides a nucleophilic site for amide bond formation. |

| Coupling agents (e.g., EDC, HATU) | Carbodiimides or other reagents | Facilitate the formation of the amide bond between the carboxyl group of DOTA and the amine of biotin. |

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) offers a streamlined and efficient alternative for the preparation of this compound conjugates. nih.govrsc.org This technique allows for the sequential addition of building blocks to a solid support, with excess reagents and byproducts being easily washed away after each step. scispace.com This methodology is particularly advantageous for constructing complex derivatives, including those with spacers or multiple DOTA or biotin units. nih.govscispace.com

Researchers have successfully employed SPS to create a variety of DOTA-conjugated biotin dimers. nih.gov The synthesis is typically carried out on a resin, such as Rink Amide resin, where the molecule is assembled step-by-step. nih.govrsc.org For example, a lysine (B10760008) residue can be attached to the resin, with biotin coupled to the α-amino group and spacers and DOTA molecules subsequently added to the ε-amino group. scispace.comnih.govacs.org This approach facilitates the creation of well-defined conjugates with high purity. scispace.com The use of Fmoc-protected amino acids and other standard solid-phase peptide synthesis (SPPS) reagents is common in these synthetic schemes. rsc.org

Copper-Free Click Chemistry for Conjugation

A more recent and highly efficient method for this compound conjugation is copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govacs.org This bioorthogonal reaction offers several advantages over traditional methods, including the ability to perform the conjugation under mild, aqueous conditions without the need for a cytotoxic copper catalyst. nih.govresearchgate.netiris-biotech.de

Design and Synthesis of this compound Derivatives

To improve the performance of this compound conjugates in pretargeted applications, researchers have focused on developing derivatives with enhanced radionuclide capacity and increased stability in biological environments.

Bis-DOTA-Biotin Conjugates for Enhanced Radionuclide Capacity

A significant advancement in this area is the development of bis-DOTA-biotin conjugates, which carry two DOTA chelators per biotin molecule. scispace.comnih.govacs.org The primary motivation for designing these molecules is to increase the specific activity of the radiolabeled biotin, thereby delivering a higher radiation dose to the target site. scispace.comunifi.it

The synthesis of these bis-DOTA derivatives often utilizes a branching scaffold. scispace.comnih.govacs.org In some approaches, a trifunctionalized spacer is elongated from a biotin-containing structure, and two DOTA molecules are then conjugated. scispace.comnih.govacs.org Alternatively, solid-phase synthesis on a lysine residue can be employed, where biotin is attached to one amine group, and two DOTA molecules are appended to the other via spacers. scispace.comnih.govacs.org The length and nature of the spacer between the DOTA units and the biotin head are crucial for maintaining high-affinity binding to avidin. scispace.com These bis-DOTA conjugates have been successfully labeled with therapeutic radionuclides like Yttrium-90. nih.govacs.orgresearchgate.net Another design involves a bis-biotin derivative containing a single DOTA moiety, intended for use with streptavidin mutants in pretargeting protocols. nih.gov

| Derivative Type | Rationale | Synthetic Approach |

| Bis-DOTA-Biotin | Increase radionuclide payload per targeting vector. | Conjugation of two DOTA molecules to a single biotin via a branched spacer, often using solid-phase synthesis. scispace.comnih.govacs.org |

| Bis-Biotin-DOTA | Enhance binding to streptavidin mutants. | Synthesis of a molecule containing two biotin units and one DOTA chelator. nih.gov |

Biotinidase-Resistant this compound Analogs

A critical challenge for in vivo applications of this compound conjugates is their susceptibility to cleavage by biotinidase, a ubiquitous enzyme that hydrolyzes the amide bond of biotin. nih.gov This enzymatic degradation can lead to premature clearance of the radiolabel from the target site. To address this, biotinidase-resistant analogs have been developed.

One successful strategy involves modifying the amide bond itself. For example, replacing the natural amide linkage with a more stable bond, such as a reduced amine bond (–CH2–NH–CH2–), has been shown to confer resistance to biotinidase. rsc.orgrsc.org These analogs can be synthesized in a straightforward manner and have demonstrated stability in human plasma. rsc.orgrsc.org Another approach involves creating a thiourea (B124793) linkage. google.com

Furthermore, the introduction of a triazole ring through click chemistry also results in a highly stable linkage that is resistant to biotinidase cleavage. researchgate.net Derivatives synthesized using lysine as a spacer have also shown resistance to serum biotinidases. scispace.comnih.govacs.org The development of these stabilized conjugates is crucial for improving the efficacy of pretargeted radionuclide therapies. nih.govresearchgate.net

Linker Chemistry in this compound Design

Impact of Linker Length and Composition on Conjugate Behavior

The length and chemical makeup of the linker between DOTA and biotin directly affect the conjugate's physicochemical and biological behavior, including its solubility, pharmacokinetics, and binding efficiency. google.comnih.gov The choice of linker can determine how the molecule interacts with its biological targets and how it is processed and cleared from the body. nih.gov

Research has shown that linker length can be modulated to optimize target binding. nih.gov For instance, studies on biotinylated probes found that while cytotoxicity was not significantly affected by linker length, the efficiency of affinity pulldown assays was. nih.gov A probe with a polyethylene (B3416737) glycol (PEG) 5 linker (PEG5), corresponding to a length of 28 Å, was identified as optimal for isolating binding proteins from a cell lysate. nih.gov In other research, combinations of lysine and up to two PEG monomers were used to vary the spacing between ligands in synthetic molecules, noting that these variations did not alter in vitro binding. snmjournals.org This suggests that for some systems, there is a degree of flexibility in linker length without compromising function. snmjournals.orgnih.gov

The composition of the linker is crucial for modulating properties like hydrophilicity. Hydrophilic linkers, such as those based on PEG, are widely used to improve the aqueous solubility and bioavailability of conjugates. creative-peptides.comaxispharm.commdpi.com PEGylation can also minimize renal clearance and proteolytic degradation. mdpi.com Conversely, hydrophobic spacers like aminocaproic acid (Ahx) are also utilized. creative-peptides.com The introduction of linkers and the DOTA chelator can, however, slightly decrease the binding affinity for avidin compared to native biotin. nih.gov Studies comparing different this compound analogues with varying alkyl and PEG chains confirmed that all compounds maintained a good affinity for avidin, though PEG groups did cause a slight reduction in binding affinity. nih.gov

Table 1: Impact of Linker Characteristics on this compound Conjugate Properties

| Linker Type/Component | Length/Size | Key Impact | Research Finding | Citation |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) | PEG5 (28 Å) | Optimal for affinity pulldown efficiency. | Found to be the most effective for enriching target proteins in an affinity pulldown assay. | nih.gov |

| Polyethylene Glycol (PEG) | PEG28 | Enhances specific binding and pharmacokinetics. | Incorporation of PEG28 as a spacer proved beneficial for increasing specific binding to target cells. | mdpi.com |

| Polyethylene Glycol (PEG) | Variable | Increases solubility and bioavailability; can slightly decrease avidin binding affinity. | PEG is a common hydrophilic spacer used to improve stability and bioavailability in vivo. | creative-peptides.comaxispharm.comnih.gov |

| Aminocaproic Acid (Ahx) | "Long chain" (LC) | Can be susceptible to enzymatic cleavage. | A DOTA-LC-biotin conjugate, which includes an aminocaproyl spacer, was found to have problematic serum stability. | google.comjustia.com |

| Lysine-based | Variable | Provides a scaffold for attaching ligands and chelates. | Used to synthesize bidentate molecules, allowing for attachment of biotin or DOTA to the linker. | snmjournals.org |

Engineering Linker Stability in Biological Milieu

A significant challenge for this compound conjugates in biological environments, such as blood serum, is their potential degradation by enzymes. google.comjustia.com Specifically, the enzyme biotinidase can cleave biotin from biotinyl peptides, compromising the integrity and function of the conjugate. justia.comsnmjournals.orgigem.org This poor in vivo stability can limit the therapeutic effectiveness of the conjugate by preventing the radiolabeled DOTA from reaching its pre-targeted site. google.comgoogle.com Consequently, considerable research has focused on designing biotinidase-resistant linkers. scispace.comrsc.org

Several strategies have been developed to enhance linker stability:

Amide Bond Modification: One primary approach is to modify the amide bond adjacent to the biotin carboxyl group, which is a common site for enzymatic cleavage. google.com Substituting the amide nitrogen, for example, can block the action of peptidases and biotinidase. google.com An N-methyl glycine (B1666218) linker has been specifically designed to reduce enzymatic cleavage by serum biotinidase. snmjournals.org

Incorporation of Non-natural or Sterically Hindered Moieties: The use of D-amino acids instead of the natural L-amino acids is a general strategy to improve the serum stability of peptides against enzymatic action. google.com Similarly, creating linkers with thiourea moieties or alpha-substituted amino acids provides resistance to cleavage. google.comgoogle.com

Triazole Linkers: A highly effective method for creating a stable, non-hydrolyzable linkage is the use of a triazole ring, formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. rsc.org This reaction replaces the natural amide bond with a triazole, which is resistant to biotinidase. rsc.orgresearchgate.net Studies have demonstrated that triazole-linked biotin-DOTA complexes are stable against cleavage by biotinidase. rsc.org

Conditionally Cleavable Linkers: In some applications, a linker that is stable at the target site but cleavable elsewhere can be advantageous. google.comgoogle.com Disulfide-containing linkers, for example, provide a metabolically cleavable moiety that can help reduce the retention of the conjugate in non-target tissues. google.comgoogle.com

These engineered modifications are crucial for ensuring that the this compound conjugate remains intact in vivo, allowing for the efficient delivery of the chelated radionuclide to the target. google.comgoogle.com

Purification and Characterization Methodologies for this compound Conjugates

The synthesis of this compound conjugates often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification and characterization methods are essential to ensure the identity, purity, and functionality of the final compound. nih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification of this compound conjugates. nih.govnih.gov Specifically, Reverse-Phase HPLC (RP-HPLC) is widely employed, often using a C8 or C18 column. scispace.comrsc.orgcore.ac.uk This method separates molecules based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid such as trifluoroacetic acid (TFA) or formic acid added to improve peak shape. nih.govcore.ac.uk By applying a gradient where the concentration of the organic solvent is gradually increased, the this compound conjugate can be isolated from impurities with a high degree of purity. scispace.comnih.gov

Following purification, a suite of analytical techniques is used to confirm the structure and purity of the conjugate. Mass spectrometry is a cornerstone of characterization, used to verify the correct molecular mass of the synthesized molecule. core.ac.uk Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly used for this purpose. nih.govresearchgate.net For radiolabeled conjugates, radio-HPLC is used, which incorporates a gamma or radioactivity detector to analyze the radiochemical purity and specific activity of the final product. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, confirming the successful conjugation and the integrity of the DOTA, linker, and biotin components. iiitd.edu.in Functional characterization is also critical. This involves assays to confirm that the conjugate retains its essential biological activities: the ability of the DOTA moiety to stably chelate radionuclides and the ability of the biotin moiety to bind with high affinity to avidin or streptavidin. nih.govnih.govscispace.com The stability of the conjugate in serum is also evaluated to ensure it can withstand biological conditions. nih.govnih.gov

Table 2: Summary of Purification and Characterization Methods for this compound Conjugates

| Methodology | Purpose | Specific Technique(s) | Key Information Obtained | Citation(s) |

|---|---|---|---|---|

| Purification | Isolate the desired conjugate from reactants and byproducts. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Chemical purity, isolation of a single species. | scispace.comrsc.orgnih.govcore.ac.uknih.gov |

| Characterization | Confirm molecular identity and structure. | Mass Spectrometry (MALDI-TOF, ESI-MS) | Verification of molecular weight. | nih.govcore.ac.ukresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation. | iiitd.edu.in | ||

| Confirm radiochemical purity and integrity. | Radio-HPLC | Radiochemical purity, specific activity, stability of radiolabeling. | nih.govnih.gov | |

| Assess biological function and stability. | Avidin/Streptavidin Binding Assays, Serum Stability Assays | Binding affinity, binding stoichiometry, stability in biological media. | nih.govnih.govscispace.com |

Radiometal Labeling Methodologies with this compound

The process of incorporating a radionuclide into the DOTA chelator of the this compound conjugate is known as radiolabeling. This procedure is critical for the preparation of radiopharmaceuticals and must be optimized to ensure high radiochemical purity and stability.

Radiolabeling with Therapeutic Radionuclides (e.g., ⁹⁰Y, ¹⁷⁷Lu, ²¹²Pb)

This compound can be labeled with a variety of therapeutic radionuclides, which emit particle radiation (beta or alpha particles) to destroy cancer cells.

Yttrium-90 (⁹⁰Y): ⁹⁰Y-DOTA-biotin is a radioconjugate used in experimental pretargeted radioimmunotherapy. cancer.govwikipedia.org The labeling process involves incubating carrier-free ⁹⁰YCl₃ with this compound in an ammonium (B1175870) acetate (B1210297) buffer at an elevated temperature. pnas.org The addition of ascorbic acid to the preparation helps to maintain the stability of the final product. snmjournals.org Studies have demonstrated that ⁹⁰Y-DOTA-biotin can be prepared with high radiochemical purity (>99%). pnas.org This agent has been investigated in clinical trials for metastatic colon cancer. aacrjournals.org

Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu-DOTA-biotin is another radioconjugate with therapeutic potential. nih.govcancer.gov The labeling of a this compound conjugate with ¹⁷⁷Lu has been shown to achieve high radiochemical purity (>99%) at a specific activity of 2.6 MBq/nmol in a sodium acetate buffer. researchgate.net ¹⁷⁷Lu has been explored as a replacement for ⁹⁰Y in some applications due to its favorable decay characteristics. oncidiumfoundation.org

Lead-212 (²¹²Pb): The alpha-emitter ²¹²Pb can also be chelated by this compound. In a pre-targeting approach, the biodistribution of ²¹²Pb-DOTA-biotin was found to be identical to its ²⁰³Pb counterpart in most organs, suggesting that the daughter radionuclide, ²¹²Bi, does not significantly migrate from the tissue. snmjournals.org

Radiolabeling with Diagnostic Radionuclides (e.g., ¹¹¹In, ⁶⁷Ga, ⁶⁸Ga)

For diagnostic purposes, this compound is labeled with gamma-emitting or positron-emitting radionuclides to enable imaging techniques like SPECT and PET.

Indium-111 (¹¹¹In): ¹¹¹In-DOTA-biotin is a radioimmunoconjugate used for imaging. cancer.gov The labeling procedure involves heating this compound with carrier-free ¹¹¹InCl₃ in an ammonium acetate buffer. pnas.org Validation studies have shown that high labeling efficiencies, with means of 95.9-97.7%, can be achieved. snmjournals.org

Gallium-67 (⁶⁷Ga) and Gallium-68 (⁶⁸Ga): this compound can be labeled with ⁶⁷GaCl₃ by boiling for a short period in an ammonium acetate buffer. snmjournals.org Similarly, ⁶⁸Ga, a positron emitter obtained from a ⁶⁸Ge/⁶⁸Ga generator, is used for PET imaging. The labeling of this compound with ⁶⁸Ga has been achieved with high radiochemical purity (>97%). nih.gov Microwave heating can accelerate the labeling process, with radioactivity incorporation reaching 95% within 2 minutes. nih.govdiva-portal.org

Optimization of Radiolabeling Conditions (pH, temperature, specific activity)

To achieve high radiochemical yields and purity, the conditions for radiolabeling this compound must be carefully controlled.

pH: The pH of the reaction mixture is a critical parameter. For many trivalent radiometals like ⁹⁰Y, ¹⁷⁷Lu, and ¹¹¹In, the optimal pH for labeling DOTA-peptides is between 4 and 4.5. nih.gov A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides. nih.gov For ⁶⁸Ga labeling, a pH range of 2-5 has been found to be optimal. researchgate.net

Temperature: Elevated temperatures are often required to facilitate the incorporation of the radiometal into the DOTA cage. Labeling with ⁹⁰Y and ¹⁷⁷Lu is typically completed within 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C. nih.gov For ⁶⁸Ga labeling of this compound conjugates, heating at 90-99°C for 5-20 minutes is common. nih.govgoogle.com However, some studies have also investigated labeling at room temperature. nih.govdiva-portal.org

Specific Activity: High specific activity, which is the amount of radioactivity per unit mass of the compound, is often desirable for radiopharmaceutical applications. This compound can be radiolabeled at high specific activities. nih.gov For instance, a novel this compound conjugate could be labeled with ⁹⁰Y or ¹⁷⁷Lu at a specific activity of 2.6 MBq/nmol. researchgate.net The specific activity of ⁶⁸Ga-labeled this compound can be improved by pre-concentrating the generator eluate. nih.govdiva-portal.orggoogle.com

Below is an interactive table summarizing the optimized radiolabeling conditions for different radionuclides with this compound.

| Radionuclide | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) |

| ⁹⁰Y | 4.0-4.5 | 80 | 20 | >99 |

| ¹⁷⁷Lu | 4.0-4.5 | 80 | 20 | >99 |

| ¹¹¹In | 4.0-4.5 | 100 | 30 | 95.9-97.7 |

| ⁶⁸Ga | 2-5 | 90-99 | 2-20 | >97 |

Chelation Kinetics and Thermodynamic Stability of DOTA-Radionuclide Complexes within this compound

The effectiveness of a this compound radiopharmaceutical is highly dependent on the stability of the complex formed between the DOTA chelator and the radionuclide. The complex must be kinetically inert and thermodynamically stable to prevent the release of the free radiometal in the body, which could lead to unwanted radiation exposure to non-target tissues.

Factors Affecting Chelate Stability in Biological Systems

The stability of the DOTA-radionuclide complex in a biological environment is crucial.

In Vitro Stability: Radiolabeled this compound conjugates have demonstrated high stability in saline and human serum. researchgate.net The addition of ascorbic acid can enhance the stability of the ⁹⁰Y-DOTA-biotin preparation. snmjournals.org The stability of some ⁶⁸Ga-labeled biotin analogues in human serum has been found to be sufficient for monitoring purposes. nih.gov

In Vivo Stability: The DOTA macrocycle provides excellent kinetic inertness, which is key for in vivo applications. d-nb.info Once a trivalent radiometal is incorporated into the DOTA core, it tends to remain there under physiological conditions. d-nb.info However, the stability can be influenced by the specific structure of the DOTA conjugate. For instance, studies with ⁶⁷Ga-labeled DOTA derivatives have shown that different isomers of the same conjugate can exhibit varying stability. acs.org The metal itself can protect the DOTA ligand from radiolytic degradation. rsc.orgrsc.org

Transchelation: This is the process where the radionuclide is transferred from the DOTA chelator to other biological molecules, such as proteins. The high thermodynamic stability of DOTA complexes minimizes the risk of transchelation in vivo. d-nb.info

Below is an interactive table detailing research findings on the stability of DOTA-radionuclide complexes.

| Radionuclide Complex | System | Stability Findings |

| ⁹⁰Y-DOTA-biotin | In vitro | Stable over 24 hours with added ascorbate. snmjournals.org |

| ¹⁷⁷Lu-r-BHD | Human Serum | Stable up to 96 hours with ascorbic acid. researchgate.net |

| ¹¹¹In-DOTA-biotin | In vitro | Stable over 24 hours. snmjournals.org |

| ⁶⁸Ga-biotin analogues | Human Serum | Stability of one analogue was 65% within 30 min. nih.gov |

| Zr-DOTA | Aqueous Solution | Complexation with Zr protects the DOTA ligand from radiolytic degradation. rsc.orgrsc.org |

Quality Control and Radiochemical Purity Assessment

Ensuring the quality and radiochemical purity of this compound conjugates is paramount for their use in pretargeted radioimmunotherapy and imaging. Rigorous quality control (QC) procedures are essential to verify the identity, purity, and stability of the radiolabeled compound before its application. These procedures confirm that the radionuclide is successfully chelated by the DOTA moiety and that the final product is free from unbound radioisotopes and other chemical impurities. The primary analytical techniques employed for this purpose are high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), complemented by binding and stability assays.

High radiochemical purity is consistently reported across various studies, often exceeding 99%. pnas.orgsnmjournals.orgnih.govresearchgate.netnih.gov This high level of purity is crucial for minimizing off-target radiation exposure and ensuring that the therapeutic or diagnostic effect is localized to the target site.

Chromatographic Methods

Chromatographic techniques are the cornerstone of radiochemical purity assessment for this compound. They are adept at separating the radiolabeled conjugate from free, unchelated radionuclides and other potential impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used method for the quality control of radiolabeled this compound. pnas.orgnih.gov This technique separates compounds based on their hydrophobicity. In a typical setup, a C18 reverse-phase column is used with a gradient elution system. pnas.org For instance, a gradient system might consist of a mobile phase starting with an aqueous buffer (e.g., 5 mM aqueous diethylenetriaminepentaacetic acid - DTPA) and gradually increasing the concentration of an organic solvent like acetonitrile. pnas.org The eluate is passed through a flow-through gamma detector to identify and quantify the radioactive species. pnas.org Studies have reported achieving radiochemical purities of greater than 99% as determined by gradient HPLC. pnas.orgnih.gov Size-exclusion HPLC has also been utilized to confirm the molecular weight and purity of conjugates. researchgate.net

Thin-Layer Chromatography (TLC): TLC is another common and rapid method for assessing radiochemical purity. snmjournals.orgnih.govscispace.com This technique involves spotting the sample onto a stationary phase, such as a silica (B1680970) gel or a reversed-phase plate, and developing it with a suitable mobile phase. snmjournals.orgscispace.com For example, reversed-phase TLC plates (e.g., Whatman MKC18F) can be used with a mobile phase of 10% ammonium acetate and methanol (B129727) (60:40 ratio). snmjournals.org The distribution of radioactivity on the developed plate is then analyzed using a radiochromatogram scanner. researchgate.net In this system, the radiolabeled this compound complex will have a different retention factor (Rf) value compared to the free radionuclide. For instance, using a silica gel ITLC paper strip with saline as the mobile phase, the radio-biotin complex remains at the origin while the free radiometal, complexed with a chelator like DTPA, moves with the solvent front. scispace.com Radiochemical purities of 95% to 100% have been measured using TLC. nih.gov

Table 1: Chromatographic Methods for this compound Quality Control

| Analytical Method | Stationary Phase | Mobile Phase/Eluent | Typical Radiochemical Purity | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | C18 Column | Gradient: 5 mM aqueous DTPA and 50% acetonitrile in aqueous DTPA | >99% | pnas.org |

| Reverse-Phase TLC | Whatman MKC18F | 10% ammonium acetate:methanol (60:40) | 95-100% | snmjournals.orgnih.gov |

| ITLC | Silica Gel Strip | Saline Solution or 0.1 M Citrate Buffer (pH 5.5) | >97-99% | scispace.cominnovareacademics.in |

| Size-Exclusion HPLC | Superose 12 HR 10/30 | 20 mmol/L HEPES/150 mmol/L NaCl, pH 7.3 | N/A (Used for molecular weight and conjugate confirmation) | researchgate.netsnmjournals.org |

Binding and Stability Assays

Beyond chromatographic purity, it is vital to confirm that the radiolabeled this compound retains its biological activity—specifically, its high affinity for avidin or streptavidin—and remains stable under physiological conditions.

Avidin/Streptavidin Binding Assay: The functional integrity of the radiolabeled this compound is confirmed by its ability to bind to avidin or streptavidin. A common method is the avidin-coated bead or agarose (B213101) bead assay. snmjournals.orgaacrjournals.org In this assay, the radiolabeled conjugate is incubated with avidin-coated agarose beads. snmjournals.org After incubation, the mixture is centrifuged, and the radioactivity in the supernatant (unbound) and the beads (bound) is measured. A high percentage of radioactivity associated with the beads confirms that the biotin moiety is intact and functional. Binding capacities of over 90% are typically required and achieved. snmjournals.orgunige.ch For instance, one study reported that the avidin binding of their preparation was greater than 97%. snmjournals.org

Serum Stability: The stability of the radiolabeled conjugate in serum is a critical parameter, as it indicates whether the radionuclide will remain chelated in vivo. Stability is assessed by incubating the radiolabeled this compound in human or animal serum at 37°C for various time periods. researchgate.netsnmjournals.orgacs.org Aliquots are taken at different time points and analyzed using chromatographic methods like HPLC or TLC to detect any release of the radionuclide from the DOTA chelate. snmjournals.org Studies have shown that radiolabeled this compound conjugates are highly stable in serum. For example, a novel biotin-DOTA conjugate, r-BHD, was found to be stable for up to 96 hours in human serum when stabilized with ascorbic acid. researchgate.netnih.gov Similarly, ⁶⁴Cu-labeled this compound showed no loss of the radionuclide when incubated in rat serum for 48 hours. snmjournals.org

Table 2: Stability and Binding Affinity of Radiolabeled this compound

| Parameter | Test Condition | Result | Reference |

|---|---|---|---|

| Serum Stability | Incubation in rat serum at 37°C for 48 hours | No loss of ⁶⁴Cu observed | snmjournals.org |

| Serum Stability | Incubation in human serum with ascorbic acid for up to 96 hours | Stable | researchgate.netnih.gov |

| Avidin Binding | Binding to avidin-coated agarose beads | >97% binding | snmjournals.org |

| Streptavidin Binding | Binding to immobilized streptavidin | 98.4%-98.8% specific binding | nih.gov |

Molecular Recognition and Biological Stability of Dota Biotin

Avidin (B1170675)/Streptavidin Binding Affinity and Specificity of DOTA-Biotin Conjugates

The cornerstone of the this compound system lies in the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) and the proteins avidin and streptavidin. fortunejournals.com This high-affinity binding is essential for the effective capture of the radiolabeled this compound by the pre-localized antibody-avidin/streptavidin conjugate at the target site.

Quantitative Assessment of Binding Parameters (K_D)

The strength of the binding between a ligand and its receptor is quantified by the dissociation constant (K_D), with a lower K_D value indicating a stronger affinity. The interaction between biotin and avidin/streptavidin is renowned for being one of the strongest non-covalent bonds in nature, with a K_D typically in the femtomolar (10⁻¹⁵ M) range. fortunejournals.comsnmjournals.org This exceptionally low dissociation constant signifies a nearly irreversible binding under physiological conditions.

While the core biotin-avidin/streptavidin interaction is incredibly strong, the conjugation of DOTA and a linker to the biotin molecule can influence the binding affinity. Studies have been conducted to quantify the K_D of various this compound conjugates. For instance, a biotinidase-resistant this compound conjugate, known as r-BHD, which incorporates a reduced biotinamidohexylamine-DOTA structure, was found to have a dissociation constant of 2.9 x 10⁻⁷ M with avidin. rsc.org Other research has focused on creating triazole-linked biotin-DOTA conjugates that exhibit dissociation constants in the low picomolar range, demonstrating that careful design can preserve high-affinity binding. rsc.orgresearchgate.net

Binding Affinity of this compound Conjugates

| Conjugate | Binding Partner | Dissociation Constant (K_D) | Reference |

|---|---|---|---|

| Biotin (unconjugated) | Avidin/Streptavidin | ~10⁻¹⁵ M | fortunejournals.comsnmjournals.org |

| r-BHD (reduced biotinamidohexylamine-DOTA) | Avidin | 2.9 x 10⁻⁷ M | rsc.org |

| Triazole-linked Biotin-DOTA | Avidin | Low pM range | rsc.orgresearchgate.net |

| Monovalent Streptavidin | Biotin | 10⁻¹⁴ M | e-proteins.com |

Impact of this compound Structural Modifications on Avidin/Streptavidin Interaction

Research has shown that both the length and the chemical nature of the linker can affect binding. For example, some studies have indicated that longer linker arms between the biotin and a bulky DOTA complex can be more favorable for strong binding. rsc.org Conversely, the introduction of certain chemical groups can have a detrimental effect on the biotin-avidin/streptavidin interaction if not carefully considered. google.com

Furthermore, modifications intended to enhance biotinidase resistance, such as N-methylation of the amide bond or substitution at the alpha-position to the amide bond, have been investigated. google.com While these changes can successfully block enzymatic cleavage, their impact on binding affinity must be concurrently evaluated to ensure the conjugate remains effective for pre-targeting. The development of triazole-based linkers represents a strategy where the amide bond is replaced altogether, which has been shown to result in conjugates that are both highly resistant to biotinidase and retain a strong binding affinity for avidin. rsc.orgresearchgate.net

Impact of Structural Modifications on Avidin/Streptavidin Binding

| Structural Modification | Rationale | Impact on Binding Affinity | Reference |

|---|---|---|---|

| Longer Linker Chains | Reduce steric hindrance from the DOTA complex. | Generally favorable, can improve binding. | rsc.org |

| N-methylation of Amide Linkage | Increase resistance to biotinidase. | Can be detrimental if not optimally designed. | google.com |

| Alpha-substitution to Amide Bond | Increase steric hindrance to block biotinidase. | Requires careful design to avoid disrupting binding. | google.com |

| Triazole Linker (Amide Bond Replacement) | Enhance biotinidase resistance. | Can maintain high binding affinity (pM range). | rsc.orgresearchgate.net |

Enzymatic Resistance and Biotinidase Activity Studies

A significant challenge in the in vivo application of this compound conjugates is their potential degradation by the enzyme biotinidase. This enzyme is present in human serum and plays a physiological role in recycling biotin. researchgate.net

Mechanism of Biotinidase-Mediated Degradation

Biotinidase catalyzes the hydrolysis of the amide bond between the carboxyl group of biotin's valeric acid side chain and the ε-amino group of a lysine (B10760008) residue in proteins. mdpi.comcaldic.com This same enzymatic action can cleave the amide linker in many this compound conjugates, leading to the premature release of the radiolabeled DOTA from the biotin targeting moiety. google.com The proposed mechanism involves the formation of a biotinyl-thioester intermediate at the active site of the biotinidase enzyme. researchgate.netnih.gov This cleavage renders the radiopharmaceutical ineffective, as the DOTA-chelated radionuclide will no longer be targeted to the tumor site.

Strategies for Enhancing Biotinidase Resistance

To overcome the issue of enzymatic degradation, several strategies have been developed to create biotinidase-resistant this compound conjugates. These approaches focus on modifying the susceptible amide bond to prevent its recognition and cleavage by biotinidase.

Key strategies include:

Substitution at the alpha-carbon: Introducing a substituent, such as a carboxylate or hydroxymethylene group, on the carbon atom adjacent to the amide nitrogen creates steric hindrance that blocks biotinidase activity. google.com

N-methylation: Alkylating the amide nitrogen itself, a technique known as N-methylation, can also prevent enzymatic cleavage. google.com

Amide bond replacement: A more robust strategy involves replacing the entire amide linkage with a more stable chemical group. Examples include:

Thiourea (B124793) linkages: These have been incorporated to improve serum stability. google.com

Stable amine bonds: Conjugates with stable amine bonds (e.g., –CH₂–NH–CH₂–) have been synthesized and shown to be stable in human plasma.

Triazole linkages: The use of "click chemistry" to create a triazole ring as an amide bond isostere has proven to be a highly effective method for producing biotinidase-resistant conjugates that maintain high avidin binding affinity. rsc.orgresearchgate.netresearchgate.net

Incorporation of D-amino acids: Using D-amino acids in peptide-based linkers can enhance stability against general peptidase activity. scispace.com

These structural modifications have led to the development of this compound conjugates with significantly improved stability in serum, a critical factor for successful in vivo applications. researchgate.netnih.gov

In Vivo Biological Half-Life and Stability in Animal Models

Studies have consistently shown that radiolabeled this compound conjugates are rapidly cleared from the bloodstream, primarily through renal excretion. researchgate.netpnas.orgsnmjournals.org For example, ⁹⁰Y-DOTA-biotin has been reported to have a blood half-life of less than 15 minutes in mice, with approximately 90% of the injected dose excreted in the urine within two hours. pnas.org Similarly, studies with ¹¹¹In-DOTA-biotin have demonstrated that over 80% of the administered radioactivity is cleared from the animals within two hours. pnas.org

This rapid clearance from non-target tissues is highly advantageous as it minimizes systemic radiation exposure. pnas.org The stability of the conjugate in vivo is also crucial. Studies using various radiometals such as ⁶⁴Cu, ⁹⁰Y, and ¹¹¹In have shown that this compound conjugates can remain stable in serum, with the radiometal securely chelated by the DOTA macrocycle. snmjournals.orgaacrjournals.orgsnmjournals.org The biodistribution in tumor-bearing mice demonstrates high uptake in tumors pre-targeted with an antibody-streptavidin conjugate, while maintaining low uptake in other organs. aacrjournals.orgnih.govnih.gov

In Vivo Pharmacokinetics of Radiolabeled this compound in Animal Models

| Radiolabeled Conjugate | Animal Model | Key Findings | Reference |

|---|---|---|---|

| ⁹⁰Y-DOTA-biotin | Mice | Blood half-life < 15 minutes; ~90% excreted in urine within 2 hours. | pnas.org |

| ¹¹¹In-DOTA-biotin | Mice | >80% cleared from the body within 2 hours. High tumor uptake in pre-targeted models. | pnas.orgnih.gov |

| ⁶⁴Cu-DOTA-biotin | Mice | Rapid blood clearance and renal excretion. Peak tumor uptake within 1 hour in pre-targeted models. | snmjournals.org |

| ¹⁷⁷Lu-DOTA-biotin | Mice | Rapid clearance with low whole-body retention (2-4% at 4 hours). | nih.gov |

Pretargeting Methodologies Utilizing Dota Biotin Conjugates

Fundamental Principles of Avidin-Biotin Pretargeting Strategy

The fundamental principle of avidin-biotin pretargeting is to uncouple the pharmacokinetics of the targeting vector from the radionuclide. In conventional radioimmunotargeting, a radionuclide is directly conjugated to a monoclonal antibody (mAb). While mAbs exhibit excellent target specificity, their long circulation half-life (days) results in prolonged exposure of non-target tissues to radiation, leading to significant myelotoxicity and poor target-to-background ratios (TBRs) at early time points[18, 31].

Pretargeting circumvents this issue by using a multi-step injection sequence. First, a non-radioactive, biotinylated targeting agent is administered and allowed to accumulate at the target site while clearing from systemic circulation. In a subsequent step, a radiolabeled molecule with a high affinity for biotin (B1667282), or vice-versa, is administered. Because this second component is a small, rapidly clearing molecule, it quickly localizes to the pre-placed target and any unbound fraction is rapidly excreted from the body, typically via the kidneys[22, 30]. This method leverages the high affinity of the avidin-biotin bond to "paint" the target with a capture agent before introducing the radioactivity, thereby dramatically improving imaging contrast and therapeutic efficacy[19, 27]. The DOTA chelator conjugated to biotin allows for the stable incorporation of a wide array of medically relevant radiometals (e.g., ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga), making DOTA-biotin a versatile tool for this strategy[9, 16].

The avidin-biotin pretargeting strategy has evolved, primarily through two-step and three-step methodologies, each with distinct components and characteristics. The three-step approach, in particular, highlights the essential role of small radiolabeled biotin derivatives like this compound.

Two-Step Pretargeting: In the original two-step method, a biotinylated antibody is administered first. After a delay to allow for target accumulation and blood clearance, a radiolabeled avidin (B1170675) or streptavidin molecule is injected. This radiolabeled protein then binds to the biotin moieties on the tumor-bound antibodies. However, this approach is hampered by the slow blood clearance of radiolabeled streptavidin and its potential immunogenicity, which can lead to high background signals and limit its application.

Three-Step Pretargeting: To address the limitations of the two-step method, a three-step approach was developed. This is the primary context in which this compound is utilized.

Step 1: An antibody-streptavidin (or avidin) conjugate is administered.

Step 2: After tumor localization, a clearing agent is often administered to remove any remaining circulating conjugate from the bloodstream (this is sometimes referred to as a four-step method but is functionally part of the three-step process).

Step 3: A small, radiolabeled biotin derivative, such as ¹¹¹In-DOTA-biotin or ⁹⁰Y-DOTA-biotin, is injected. This molecule is characterized by extremely rapid pharmacokinetics. It quickly binds to the streptavidin at the target site, and any unbound radiotracer is rapidly cleared from the body through renal excretion.

This three-step method, utilizing a radiolabeled this compound, provides superior TBRs compared to the two-step approach because the radioactive component is a small molecule with minimal retention in non-target tissues.

| Feature | Two-Step Pretargeting | Three-Step Pretargeting (Utilizing this compound) |

|---|---|---|

| Step 1 | Biotinylated Antibody | Antibody-Streptavidin Conjugate |

| Step 2 | Radiolabeled Streptavidin/Avidin | (Optional but common) Clearing Agent |

| Step 3 | N/A | Radiolabeled this compound |

| Key Radiotracer | Macromolecule (Streptavidin) | Small Molecule (this compound) |

| Primary Advantage | Simpler than three-step | Superior target-to-background ratios; lower non-target radiation |

| Primary Disadvantage | Slow clearance of radiolabeled streptavidin; higher background | More complex administration sequence |

The kinetic separation of the targeting and effector functions is the paramount advantage of pretargeting with this compound. This strategy effectively combines the favorable slow kinetics of antibody accumulation with the favorable fast kinetics of a small-molecule radiotracer.

Antibody Kinetics: Monoclonal antibodies possess a long biological half-life, which is necessary for them to extravasate and bind effectively to their targets, achieving high concentration in tumor tissue over 24-72 hours. If directly labeled, this long circulation time is a major liability.

This compound Kinetics: In contrast, radiometal-chelated this compound is a small molecule (MW < 1000 Da) that exhibits extremely rapid blood clearance, with a half-life on the order of minutes. More than 90% of the injected dose is typically excreted via the urine within the first hour post-injection.

The pretargeting system exploits this dichotomy. The long-circulating antibody-streptavidin conjugate is given ample time to find its target. Once it is localized, the short-lived radiolabeled this compound is administered. It acts as a "radioactive bullet," rapidly traveling through the circulation, binding to the pre-placed streptavidin "target," and having its unbound fraction swiftly removed from the body. Research has demonstrated that this method can achieve TBRs that are 5- to 10-fold higher than those seen with directly labeled antibodies at equivalent time points[18, 31]. For example, in preclinical models using an anti-CEA antibody-streptavidin conjugate, pretargeting with ¹¹¹In-DOTA-biotin resulted in tumor-to-blood ratios exceeding 1000:1 by 24 hours, an outcome unattainable with conventional radioimmunotargeting.

| Parameter | Directly Labeled Antibody | Pretargeting with this compound |

|---|---|---|

| Radiotracer | ¹¹¹In-DTPA-Antibody | ¹¹¹In-DOTA-Biotin |

| Molecular Weight (Tracer) | ~150 kDa | <1 kDa |

| Blood Clearance (t½) | Days | Minutes |

| Primary Clearance Route | Reticuloendothelial System | Renal (Urine) |

| Optimal Imaging Time | 3-7 days | 4-24 hours post-tracer injection |

| Typical Tumor:Blood Ratio (at 24h) | ~2:1 - 5:1 | >100:1 |

Components of this compound Pretargeting Systems

The success of the this compound pretargeting strategy depends on the careful design and optimization of each of its constituent parts: the targeting vector, the streptavidin bridge, and the clearing agent.

This component is responsible for target recognition and is used in the two-step pretargeting approach. The targeting moiety, typically a full monoclonal antibody or a smaller fragment (e.g., Fab, scFv) or peptide, is chemically modified to attach multiple biotin molecules. The conjugation is most commonly achieved by reacting the primary amine groups of lysine (B10760008) residues on the protein surface with an activated N-hydroxysuccinimide (NHS) ester of biotin (NHS-biotin)[16, 19].

The degree of biotinylation is a critical parameter that must be optimized.

Insufficient Biotinylation: Results in inefficient capture of the subsequently administered radiolabeled streptavidin, leading to a weak target signal.

Excessive Biotinylation: Can negatively impact the antibody's immunoreactivity (its ability to bind its target antigen) or lead to protein aggregation and altered pharmacokinetics.

An optimal ratio of 5-15 biotin molecules per antibody is often targeted to ensure efficient binding without compromising biological function.

In the more advanced three-step systems that use this compound, streptavidin or avidin serves as the bridge, linking the targeting antibody to the radiolabeled biotin.

Avidin vs. Streptavidin: Avidin, a glycoprotein (B1211001) from egg whites, was used initially but its carbohydrate moieties and high isoelectric point (pI ≈ 10.5) cause rapid clearance and high non-specific uptake in tissues like the liver and kidneys. Streptavidin, derived from Streptomyces avidinii, is non-glycosylated and has a near-neutral pI, resulting in lower non-specific binding and a longer circulation time, making it superior for in vivo applications[31, 32]. However, native streptavidin contains an RYD (Arg-Tyr-Asp) sequence that can mediate some cell binding.

Recombinant Fusion Proteins: A significant advancement was the development of recombinant fusion proteins, where an antibody fragment (e.g., a single-chain Fv or Fab' fragment) is genetically fused to a core streptavidin molecule[4, 18]. An example is the TF2 fusion protein, which consists of an anti-CEA (carcinoembryonic antigen) Fab' fragment fused to a streptavidin-III variant. These constructs offer major advantages over chemical conjugates: they are homogenous, well-defined single molecules with a 1:1 stoichiometry, improved stability, and potentially lower immunogenicity.

| Property | Avidin | Streptavidin | Recombinant Fusion Protein (e.g., TF2) |

|---|---|---|---|

| Source | Egg White | Streptomyces avidinii | Recombinant (e.g., E. coli) |

| Glycosylation | Yes | No | No |

| Isoelectric Point (pI) | ~10.5 (Basic) | ~6.0 (Neutral) | Engineered; typically near-neutral |

| Non-Specific Binding | High (due to charge and glycosylation) | Low (but contains RYD sequence) | Minimized through protein engineering |

| Conjugation Method | Chemical | Chemical | Genetic Fusion (Homogenous) |

Even with the long localization time, a significant fraction of the administered antibody-streptavidin conjugate remains in the circulation. If radiolabeled this compound were injected at this stage, it would bind to this circulating conjugate, creating a prohibitively high blood pool signal that would obscure the target.

A clearing agent is designed to solve this problem. It is administered as an intermediate step to rapidly remove the unbound antibody-streptavidin conjugate from the blood. A common and effective clearing agent is a biotinylated dendrimer or a large carrier protein like human serum albumin that has been chemically modified with both biotin and galactose residues[14, 19].

The mechanism is as follows:

The clearing agent is injected and its biotin moieties bind to the circulating antibody-streptavidin conjugates, forming a large complex.

The galactose residues on the clearing agent are recognized by the asialoglycoprotein receptors (ASGPR) located on hepatocytes in the liver.

This interaction triggers rapid endocytosis and clearance of the entire complex from the bloodstream into the liver.

This step drastically reduces the concentration of the conjugate in the blood within minutes to an hour, "de-backgrounding" the system. This allows for the subsequent injection of radiolabeled this compound to proceed much earlier than would otherwise be possible, achieving exceptionally high target-to-blood ratios and enabling high-contrast imaging or high-precision therapy[18, 22].

Optimization of Pretargeting Protocols in Preclinical Models

The success of pretargeted radioimmunotherapy (PRIT) hinges on the meticulous optimization of the administration protocol. This involves carefully defining the timing intervals between the injection of the targeting agent, the clearing agent, and the radiolabeled this compound, as well as addressing the challenge of endogenous biotin interference.

Timing Intervals and Sequence of Administration

The sequence and timing of administration of the antibody-streptavidin conjugate, clearing agent, and radiolabeled this compound are critical for maximizing radiation delivery to the tumor while minimizing exposure to healthy tissues. snmjournals.orgnih.govnih.gov In a typical three-step pretargeting approach, the antibody-streptavidin construct is administered first, allowing it to accumulate at the tumor site. snmjournals.org This is followed by a clearing agent to remove unbound conjugate from circulation, and finally, the radiolabeled this compound is injected. snmjournals.org

Preclinical studies have explored various time intervals to optimize this process. For instance, in studies involving an anti-CD20 antibody-streptavidin conjugate (1F5 Ab-SA), a 20-hour interval between the conjugate and the clearing agent was followed by a 4-hour interval before the administration of ¹¹¹In-DOTA-biotin. nih.gov Similarly, with an anti-hCD45 antibody-streptavidin conjugate (BC8 Ab-SA), a 22-hour interval was used before the clearing agent, followed by a 2-hour interval before ¹¹¹In-DOTA-biotin injection. nih.gov Another study identified an optimal timing of 48 hours between the injection of a streptavidin-conjugated monoclonal antibody and a clearing agent, and 24 hours between the clearing agent and ⁹⁰Y-DOTA-biotin. mdpi.com These intervals are designed to allow for maximal tumor localization of the primary agent and efficient clearance of the unbound conjugate before the radiolabeled biotin is introduced, thereby enhancing the tumor-to-background ratio. frontiersin.orgrsc.org

The small size of the radiolabeled this compound facilitates its rapid clearance from the body via the kidneys, which is advantageous for reducing non-target radiation. snmjournals.orgrsc.org However, this rapid clearance also means that the timing of its injection is crucial to ensure it encounters the pre-localized antibody-streptavidin conjugate at the tumor. Studies have shown that peak tumor uptake of radiolabeled this compound can occur very rapidly, in some cases within 15 minutes of injection. pnas.org

Table 1: Examples of Timing Intervals in Preclinical this compound Pretargeting Studies

| Targeting Agent | Clearing Agent Interval | This compound Interval | Radionuclide | Reference |

| 1F5 Ab-SA | 20 hours | 4 hours | ¹¹¹In | nih.gov |

| BC8 Ab-SA | 22 hours | 2 hours | ¹¹¹In | nih.gov |

| NR-LU-10/SA | 24 hours | 2 hours | ⁹⁰Y | pnas.org |

| CC49 (scFv)₄SA | 20 hours | 4 hours | ¹¹¹In | nih.gov |

| B3-SA | Not specified | Not specified | ⁹⁰Y | aacrjournals.org |

| NR-LU-10-streptavidin | 48 hours | 24 hours | ⁹⁰Y | mdpi.com |

Impact of Endogenous Biotin Interference and Mitigation Strategies

A significant challenge in streptavidin-biotin based pretargeting is the presence of endogenous biotin in the bloodstream and tissues. aacrjournals.orggoogle.com This naturally occurring biotin can bind to the streptavidin conjugate, blocking the binding sites intended for the radiolabeled this compound and thereby reducing the therapeutic efficacy. aacrjournals.orgresearchgate.net The high concentration of endogenous biotin in humans presents a considerable hurdle for the clinical translation of these preclinical findings. pnas.orgaacrjournals.org

Several strategies have been developed to mitigate the interference of endogenous biotin. One straightforward approach used in preclinical models is to place the animals on a biotin-deficient diet for a period before the study to lower their serum biotin levels. nih.govpnas.orgaacrjournals.org However, this is not a practical long-term solution for human patients. aacrjournals.org

More sophisticated molecular engineering approaches have shown significant promise. One such strategy involves the use of streptavidin mutants with a lower affinity for biotin. aacrjournals.orgresearchgate.netnih.gov For example, a streptavidin mutant, SAv-Y43A, which has a reduced affinity for biotin, was developed. researchgate.net This lower affinity allows for the exchange of pre-bound endogenous biotin with a subsequently administered bivalent or multivalent biotin derivative, such as DOTA-bis-biotin. aacrjournals.orgnih.gov These multivalent biotins exhibit high avidity for the mutant streptavidin, effectively displacing the endogenous biotin and allowing for the successful delivery of the radiolabel to the tumor. aacrjournals.orgnih.gov

Studies have demonstrated that using mutant streptavidin fusion proteins in combination with DOTA-bis-biotin leads to significantly higher tumor uptake of the radiolabel in the presence of normal biotin levels, compared to using wild-type streptavidin. nih.gov This approach has been shown to translate into superior anti-tumor efficacy in preclinical models. aacrjournals.orgnih.gov Another approach involves designing biotin-DOTA conjugates that are resistant to biotinidase, an enzyme that can cleave biotin from its carrier molecule. researchgate.net

Advanced Pretargeting Modalities Involving this compound

Building upon the foundational principles of pretargeting, advanced modalities have been developed to further enhance the specificity and efficacy of this compound-based therapies. These include the use of bispecific antibodies and the application of bioorthogonal chemistry.

Bispecific Antibody-Mediated Pretargeting

Bispecific antibody (bsAb) pretargeting offers an alternative to the streptavidin-biotin system, thereby avoiding the immunogenicity associated with streptavidin and the complication of endogenous biotin interference. mdpi.comfrontiersin.org In this approach, a bsAb is designed to bind simultaneously to a tumor-associated antigen and a radiolabeled hapten, such as a this compound complex. snmjournals.orgashpublications.org

This method still follows a multi-step process. The bsAb is administered first, allowing it to accumulate at the tumor. After a sufficient time for clearance of unbound bsAb from the circulation, the radiolabeled this compound (or a similar hapten) is injected. frontiersin.org The small, rapidly clearing radiolabeled hapten is then captured by the bsAb at the tumor site, delivering the therapeutic radionuclide with high precision. frontiersin.org

Preclinical studies have demonstrated the effectiveness of this approach. For example, a bsAb targeting CD38 on B-cell malignancies, in combination with ⁹⁰Y-DOTA-biotin, showed excellent tumor targeting and significant long-term survival in animal models of non-Hodgkin lymphoma and multiple myeloma. ashpublications.org Another system utilized a bsAb with specificity for carcinoembryonic antigen (CEA) and a histamine-succinyl-glycine (HSG) hapten, which could then be targeted with a DOTA-peptide labeled with various radionuclides. snmjournals.org This flexibility in radionuclide selection is a key advantage of the bsAb pretargeting system. snmjournals.org

Table 2: Research Findings in Bispecific Antibody-Mediated Pretargeting with this compound Analogs

| Bispecific Antibody Target | Hapten System | Radionuclide | Key Finding | Reference |

| CD38 | This compound | ⁹⁰Y | Eradicated NHL and multiple myeloma tumors in murine models. | ashpublications.org |

| CEA | Histamine-succinyl-glycine (HSG) | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Flexible system allowing for use of various radionuclides with superior imaging. | snmjournals.org |

| CD20 | HSG | ⁹⁰Y | Showed a therapeutic advantage over directly labeled anti-CD20 IgG. | mdpi.com |

Bioorthogonal Chemical Reactions in Pretargeting

A more recent and highly innovative approach to pretargeting involves the use of bioorthogonal chemical reactions. These are chemical reactions that can occur within a living system without interfering with native biochemical processes. rsc.org This strategy overcomes the immunogenicity issues of streptavidin and the limitations of endogenous biotin by replacing the biological recognition system with a chemical one. rsc.orgfrontiersin.org

In this modality, the targeting antibody is first modified with one half of a bioorthogonal reaction pair (e.g., a trans-cyclooctene, TCO). After this antibody-TCO conjugate has localized to the tumor and cleared from the blood, the other half of the reaction pair (e.g., a tetrazine, Tz) conjugated to DOTA and a radionuclide is administered. snmjournals.org The TCO and Tz moieties then undergo a rapid and specific "click" reaction, covalently linking the radiolabeled DOTA to the antibody at the tumor site. rsc.orgsnmjournals.org

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is a commonly used bioorthogonal reaction in this context. snmjournals.org Preclinical studies have shown that this method can achieve high tumor-to-background ratios and significantly reduce the radiation dose to non-target tissues, particularly the kidneys. snmjournals.org For example, an Affibody molecule conjugated to TCO was used to pretarget HER2-expressing tumors, followed by the administration of an ¹¹¹In-labeled DOTA-tetrazine. This resulted in a more than 56-fold reduction in renal uptake of the radiometal compared to direct targeting. snmjournals.org This approach offers a powerful and versatile platform for pretargeted therapies, with the potential for broad applicability in oncology. rsc.org

Preclinical Research Applications of Dota Biotin Conjugates

In Vitro Binding and Cellular Internalization Studies

Cell-Binding Assays and Receptor Specificity

The effectiveness of DOTA-biotin in PRIT relies on the strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. The dissociation constant (Kd) for the avidin-biotin complex is approximately 10⁻¹⁵ M, indicating a nearly irreversible bond under physiological conditions. snmjournals.org In vitro studies consistently demonstrate the high binding affinity of this compound conjugates for streptavidin and avidin. researchgate.netnih.gov

Cell-binding assays are crucial for confirming that the this compound conjugate can effectively bind to tumor cells that have been pretargeted with an antibody-streptavidin fusion protein. For instance, in studies involving Ramos lymphoma cells pre-incubated with an anti-CD20 antibody-streptavidin fusion protein (1F5-WT-SAv), subsequent addition of ⁹⁰Y-DOTA-biotin resulted in significant binding of the radioactivity to the cells. nih.govresearchgate.net The specificity of this interaction is confirmed by using control cells or non-targeting antibody conjugates, which show negligible binding. nih.govresearchgate.netashpublications.org

The design of the linker between DOTA and biotin can influence binding affinity. Studies have shown that certain linker compositions can maintain or even enhance the binding capacity for avidin, which is critical for the efficacy of the pretargeting system. scispace.comacs.org For example, competitive binding studies have shown that some modified this compound derivatives can inhibit the HABA/avidin complex in a dose-dependent manner, with some showing binding capacities similar to native biotin. scispace.comacs.org

Evaluation of Cellular Uptake Mechanisms

Once bound to the pretargeted antibody-streptavidin complex on the cell surface, the entire complex, including the radiolabeled this compound, can be internalized by the tumor cell. The rate and extent of internalization are important factors, as they can affect the residence time of the radionuclide within the tumor, thereby influencing the total radiation dose delivered.

Studies have examined the internalization of antibody-streptavidin constructs. For example, with an anti-mesothelin single-chain Fv-streptavidin fusion protein (SS1scFvSA), it was observed that approximately 40% of the fusion protein bound to the cell surface was internalized within 3 hours. snmjournals.org While some internalization is observed, a significant portion of the conjugate can remain on the cell surface, which is sufficient for capturing the subsequently administered radiolabeled this compound. snmjournals.org

The cellular uptake of biotin itself is a carrier-mediated process. nih.gov In the context of pretargeting, however, the uptake of this compound is primarily dictated by its binding to the streptavidin moiety already localized on the cell surface. Some research suggests that the internalization of the resulting complex may occur through adsorption-mediated endocytosis. researchgate.net

Biodistribution and Pharmacokinetic Research in Animal Models

Animal models, particularly xenograft models where human tumor cells are implanted into immunodeficient mice, are indispensable for evaluating the in vivo behavior of this compound conjugates. These studies provide critical data on how the compound distributes throughout the body, how long it remains in various organs, and how efficiently it targets tumors.

Organ Uptake and Retention Profiles

Biodistribution studies consistently show that radiolabeled this compound, when not captured by a pretargeted antibody, is rapidly cleared from the blood and most normal organs. pnas.orgacs.orgnih.gov The primary route of excretion is through the kidneys into the urine. snmjournals.orgnih.govpnas.org This rapid clearance from non-target tissues is a key advantage of the pretargeting strategy, as it minimizes radiation exposure to healthy parts of the body. pnas.org

In pretargeted models, high uptake of radiolabeled this compound is observed in the tumor. For instance, in mice bearing A431 tumor xenografts pretargeted with a B3-SA antibody conjugate, tumor uptake reached approximately 15% of the injected dose per gram (%ID/g). aacrjournals.org Similarly, in a non-Hodgkin's lymphoma model, tumor uptake of [²¹³Bi]this compound reached 16.5% ± 7.0% ID/g after 90 minutes. ashpublications.org

The kidneys are often the normal organ with the most significant non-specific uptake. snmjournals.orgashpublications.orgmit.edu However, this uptake is generally much lower than the tumor uptake in pretargeted scenarios. ashpublications.orgaacrjournals.org For example, in one study, the tumor-to-kidney ratio was 7.5:1. ashpublications.org Strategies to reduce renal uptake are an active area of research. nih.govsnmjournals.org The liver also shows some retention, but typically at levels significantly lower than the tumor. aacrjournals.orgresearchgate.net

The table below summarizes organ uptake data from a study using ¹¹¹In-DOTA-biotin in mice with A431 tumor xenografts pretargeted with B3-SA.

| Organ | Uptake (%ID/g) at 2 hours |

| Tumor | 15.8 ± 0.4 |

| Blood | 2.5 ± 0.9 |

| Liver | 1.3 ± 0.4 |

| Spleen | 0.6 ± 0.2 |

| Kidney | 1.9 ± 0.1 |

| Lung | 1.7 ± 0.5 |

| Bone | 0.6 ± 0.2 |

| Data adapted from a study on pretargeted ¹¹¹In-labeled this compound in mice with A431 tumor xenografts. aacrjournals.org |

Excretion Pathways and Clearance Kinetics

The pharmacokinetics of this compound are characterized by rapid clearance from the bloodstream when not bound to a target. pnas.orgacs.orgnih.gov Whole-body radiation measurements have shown that over 80% of administered ¹¹¹In-DOTA-biotin can be cleared from the animal within 2 hours. pnas.org This rapid elimination is primarily via renal excretion, with the majority of the injected dose recovered in the urine. nih.govpnas.orgnih.gov

The clearance kinetics can be described by a two-phase exponential model. researchgate.net The initial rapid phase (alpha component) typically accounts for more than 95% of the injected dose, representing the clearance of unbound this compound. researchgate.net A much slower second phase (beta component) may reflect the clearance of this compound that was bound to any residual circulating antibody-streptavidin complex. researchgate.net The rapid clearance minimizes the time the radiopharmaceutical circulates in the body, thereby reducing the radiation dose to non-target tissues. pnas.org

Tumor-to-Background Ratios in Xenograft Models

A critical measure of the effectiveness of a targeted radiopharmaceutical is the tumor-to-background ratio, which compares the concentration of radioactivity in the tumor to that in normal tissues. The pretargeting strategy with this compound has been shown to achieve impressively high tumor-to-background ratios.

For example, in a study with SW-1222 human colon carcinoma xenografts, tumor-to-blood ratios for pretargeted ⁹⁰Y-DOTA-biotin were 18:1 at 2 hours and greater than 800:1 at 120 hours post-injection. pnas.org In another study involving A431 tumor xenografts, tumor-to-nontumor ratios at 2 hours were 6.8:1 for blood, 12.2:1 for liver, and 8.1:1 for kidney. aacrjournals.org In a model of human myeloid leukemia, pretargeted anti-hCD45 radioimmunotherapy yielded tumor-to-blood ratios of 20:1 at 24 hours. nih.gov

These high ratios are a direct result of the specific accumulation and retention of this compound in the pretargeted tumor, combined with its rapid clearance from the rest of the body. pnas.orgaacrjournals.org This leads to excellent tumor imaging contrast and a more favorable therapeutic index. nih.gov

The following table presents tumor-to-organ ratios from various preclinical studies.

| Xenograft Model | Radionuclide | Pretargeting Agent | Tumor-to-Blood Ratio | Tumor-to-Kidney Ratio | Reference |

| SW-1222 Colon Carcinoma | ⁹⁰Y | NR-LU-10/SA | 18:1 (at 2h) | Not Reported | pnas.org |

| A431 Epidermoid Carcinoma | ¹¹¹In | B3-SA | 6.8:1 (at 2h) | 8.1:1 (at 2h) | aacrjournals.org |

| HEL Myeloid Leukemia | ¹¹¹In | Anti-hCD45 (BC8) Ab-SA | ~10:1 (at 24h) | ~50:1 (at 24h) | nih.gov |

| Ramos Lymphoma | ⁹⁰Y | 2H7-Fc-C825 | 21:1 (at 24h) | 21:1 (at 24h) | aacrjournals.orgresearchgate.net |

| FL-18 Lymphoma | ¹¹¹In | Lym-1/SA | 23:1 (at 48h) | 8.7:1 (at 48h) | ashpublications.org |

Preclinical Molecular Imaging Applications

This compound conjugates have been instrumental in advancing preclinical molecular imaging, offering versatile platforms for both Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level.

SPECT Imaging with this compound Radiotracers

Single Photon Emission Computed Tomography (SPECT) utilizing this compound radiotracers has been effectively used in various preclinical imaging studies. By chelating gamma-emitting radionuclides like Indium-111 (¹¹¹In) or Gallium-67 (⁶⁷Ga), researchers can visualize the in vivo distribution of targeted molecules.

In one study, ⁶⁷Ga-DOTA-biotin was used in a pretargeting strategy with an antibody-streptavidin construct in a human pancreatic adenocarcinoma xenograft model. MicroSPECT/CT imaging clearly visualized the subcutaneous tumor, demonstrating the successful targeting of the radiolabeled this compound. snmjournals.org Another approach utilized a genetically encoded reporter, glycosylphosphatidylinositol (GPI)-anchored avidin, expressed in tumor cells. Subsequent administration of ⁶⁷Ga-DOTA-biotin allowed for SPECT imaging of tumor hypoxia-inducible factor (HIF) activity, with in vivo SPECT/CT scans confirming the specific targeting of tumor cells expressing the avidin reporter. snmjournals.orgsnmjournals.org

Furthermore, a three-step pretargeting strategy involving a biotinylated phage, streptavidin, and ¹¹¹In-DOTA-biotin was employed to image human prostate carcinoma xenografts. SPECT/CT images clearly visualized the tumor uptake of ¹¹¹In-DOTA-biotin, demonstrating the feasibility of this multi-step approach for specific tumor imaging. nih.gov These studies highlight the utility of SPECT with this compound radiotracers for visualizing tumors and specific molecular events in preclinical models.

PET Imaging with this compound Radiotracers

Positron Emission Tomography (PET) offers higher sensitivity and resolution compared to SPECT, and this compound has been successfully adapted for PET imaging by chelating positron-emitting radionuclides such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).

Preclinical studies have demonstrated the use of ⁶⁴Cu-DOTA-biotin in a pretargeting system for imaging colorectal cancer xenografts. This approach led to rapid tumor targeting and high tumor uptake. snmjournals.org In another application, ⁶⁴Cu-DOTA-biotin-streptavidin was used to visualize apoptosis in tumors after photodynamic therapy by pretargeting with biotinylated annexin-V. researchgate.netnih.gov PET images successfully delineated the apoptotic regions within the treated tumors. researchgate.netnih.gov

The versatility of this compound for PET is further illustrated in studies tracking transplanted islets and CAR T-cells. A ⁶⁸Ga-labeled this compound analog was developed to track avidin-tagged islet-like microbeads in the liver after intraportal transplantation using µPET/CT. nih.govresearchgate.net Similarly, ⁶⁸Ga-DOTA-biotin was used to monitor the proliferation of anti-CD19 CAR T-cells transduced with streptavidin in mouse models of cancer, with PET imaging showing increased tumor uptake over time, corresponding to CAR T-cell expansion. snmjournals.org

| Radionuclide | Imaging Modality | Application | Key Findings |

| ⁶⁷Ga | SPECT/CT | Pancreatic adenocarcinoma imaging | Clear visualization of subcutaneous tumor xenografts. snmjournals.org |

| ⁶⁷Ga | SPECT/CT | Imaging of HIF activity | Specific targeting of tumor cells expressing avidin reporter. snmjournals.orgsnmjournals.org |

| ¹¹¹In | SPECT/CT | Prostate carcinoma imaging | Successful visualization of tumor uptake in a three-step pretargeting strategy. nih.gov |

| ⁶⁴Cu | PET | Colorectal cancer imaging | Rapid and high tumor uptake in a pretargeting system. snmjournals.org |

| ⁶⁴Cu | PET | Apoptosis imaging | Delineation of apoptotic regions in tumors post-therapy. researchgate.netnih.gov |

| ⁶⁸Ga | µPET/CT | Islet transplantation tracking | Successful tracking of avidin-tagged microbeads in the liver. nih.govresearchgate.net |

| ⁶⁸Ga | microPET | CAR T-cell proliferation imaging | Increased tumor uptake correlating with CAR T-cell expansion. snmjournals.org |

Multimodal Imaging Strategies Incorporating this compound

The modular nature of the this compound system lends itself to multimodal imaging strategies, combining the strengths of different imaging modalities. This is often achieved by incorporating both a radionuclide for nuclear imaging and a fluorophore for optical imaging into the targeting platform.